3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O. It is a bicyclic compound containing nitrogen and oxygen atoms within its structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane hydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This structural arrangement imparts distinct chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H19ClN2O |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(10-15)16-12;/h1-5,12-14H,6-10H2;1H |
InChI Key |
MFHJCXWXFXDWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC(O2)CN1)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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